molecular formula C10H13ClFNO B2686775 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol;hydrochloride CAS No. 2580249-76-7

3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol;hydrochloride

Cat. No. B2686775
M. Wt: 217.67
InChI Key: JCKAXVKZIZJJID-JMVWIVNTSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12FNO/c11-8-3-1-7(2-4-8)10(13)5-9(12)6-10/h1-4,9,13H,5-6,12H2/t9-,10+ . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

  • Tumor Imaging and Radiopharmaceuticals :

    • This compound is involved in the synthesis of radiolabeled amino acids like Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), used in positron emission tomography (PET) for tumor delineation (Shoup & Goodman, 1999).
    • It has also been utilized in the synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), potential PET ligands for tumor detection (Martarello et al., 2002).
  • Organic Synthesis and Chemical Characterization :

    • The compound's derivatives have been synthesized and characterized in studies exploring new fluoroalkylated end-capped acrylamide oligomers for their selective recognition of hydrophilic amino and N,N-dimethylamino compounds (Sawada et al., 2000).
    • In another study, its role in the synthesis of novel series of 3-aminocyclobut-2-en-1-ones, which are potent antagonists of VLA-4, was highlighted (Brand, de Candole, & Brown, 2003).
  • Pharmacology and Drug Design :

    • A monofluoro-substituted aromatic amino acid, a derivative of 1-amino-3-(4-fluorophenyl)cyclobutanecarboxylic acid, was designed as a conformationally restricted label for solid-state 19F NMR distance measurements in membrane-bound peptides (Tkachenko et al., 2014).
  • Chemical Analysis and Methodology :

    • The compound has been involved in studies focusing on the improved synthesis of anti-[18F]FACBC for tumor imaging with positron emission tomography, demonstrating its significance in the preparation of radiopharmaceuticals (McConathy et al., 2003).

properties

IUPAC Name

3-amino-1-(4-fluorophenyl)cyclobutan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-8-3-1-7(2-4-8)10(13)5-9(12)6-10;/h1-4,9,13H,5-6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKAXVKZIZJJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC=C(C=C2)F)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol;hydrochloride

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